molecular formula C10H9NO3 B11719418 Methyl 4-methyl-1,3-benzoxazole-2-carboxylate

Methyl 4-methyl-1,3-benzoxazole-2-carboxylate

Cat. No.: B11719418
M. Wt: 191.18 g/mol
InChI Key: RBAROFOYTBHJFN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including methyl 4-methyl-1,3-benzoxazole-2-carboxylate, typically involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methyl 4-methylbenzoate under acidic conditions to form the desired benzoxazole compound .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to facilitate the synthesis of benzoxazole compounds under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 4-methyl-1,3-benzoxazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-methyl-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .

Comparison with Similar Compounds

  • Methyl 2-methyl-1,3-benzoxazole-4-carboxylate
  • 2-Methylbenzoxazole
  • 2-Phenylbenzoxazole

Comparison: Methyl 4-methyl-1,3-benzoxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-methyl-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)11-9(14-7)10(12)13-2/h3-5H,1-2H3

InChI Key

RBAROFOYTBHJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C(=O)OC

Origin of Product

United States

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